molecular formula C24H18ClN5O2 B2971489 3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031664-79-5

3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

カタログ番号: B2971489
CAS番号: 1031664-79-5
分子量: 443.89
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes a 4-chlorophenyl substituent at the 3-position and a phenethyl carboxamide group at the 8-position. The compound’s design leverages the quinazoline scaffold, known for its pharmacological relevance in kinase inhibition and anticancer activity . The phenethyl side chain may contribute to lipophilicity, influencing membrane permeability and metabolic stability.

特性

CAS番号

1031664-79-5

分子式

C24H18ClN5O2

分子量

443.89

IUPAC名

3-(4-chlorophenyl)-5-oxo-N-(2-phenylethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H18ClN5O2/c25-18-9-6-16(7-10-18)21-22-27-24(32)19-11-8-17(14-20(19)30(22)29-28-21)23(31)26-13-12-15-4-2-1-3-5-15/h1-11,14,29H,12-13H2,(H,26,31)

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl

溶解性

not available

製品の起源

United States

作用機序

生物活性

The compound 3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of quinazoline derivatives typically involves cyclization reactions and the incorporation of various substituents that can enhance biological activity. The specific compound features a triazole moiety and a carboxamide group, which are known to influence its pharmacological properties.

Table 1: Structural Features of the Compound

FeatureDescription
Chemical FormulaC20H19ClN4O2
Molecular Weight396.84 g/mol
Functional GroupsChlorophenyl, Triazole, Carboxamide
Core StructureQuinazoline

Antioxidant Properties

Research indicates that quinazoline derivatives exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure enhances this property by enabling hydrogen atom transfer and electron donation, which neutralizes reactive oxygen species (ROS) . The compound's antioxidant potential can be evaluated using various assays such as DPPH and ABTS.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly through its interaction with polo-like kinase 1 (Plk1) , a crucial target in cancer therapy. Inhibitors targeting Plk1 have shown promise in preclinical studies for their ability to disrupt mitotic progression in cancer cells .

Case Study: Inhibition of Plk1

In a recent study, the quinazoline scaffold was modified to enhance selectivity towards Plk1. The resulting derivatives demonstrated improved inhibitory activity compared to traditional inhibitors . This suggests that modifications in the triazole or carboxamide groups could yield compounds with enhanced anticancer efficacy.

Antimicrobial Activity

Quinazoline derivatives have also been reported to possess antimicrobial properties. The structural features of the compound contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The compound likely acts by scavenging free radicals and chelating metal ions, thus reducing oxidative stress.
  • Anticancer Mechanism : By inhibiting Plk1, it may induce cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Mechanism : It may interfere with bacterial metabolic pathways or structural integrity.

類似化合物との比較

Key Observations :

  • Electron Effects : The target compound’s 4-chlorophenyl group (electron-withdrawing) contrasts with methoxy (electron-donating) or methyl (neutral) groups in analogs. This difference may alter binding affinity to targets like kinases, where electron-deficient aromatic rings often enhance interactions .
  • Solubility : Methoxy-rich analogs (e.g., ) likely exhibit higher aqueous solubility due to increased polarity, whereas the chloro and phenylpropyl groups in the target compound and other analogs favor lipophilicity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。